molecular formula C16H15N3O4S B4957065 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid

Cat. No. B4957065
M. Wt: 345.4 g/mol
InChI Key: WSWHSEOXFVVWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-phenoxybenzenesulfonic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AMPPB, and it belongs to the class of sulfonic acid derivatives. In

Scientific Research Applications

AMPPB has been studied extensively for its potential applications in various scientific fields. One of the major applications of AMPPB is in neuroscience research. This compound has been shown to be a potent and selective blocker of the glutamate transporter EAAT2, which plays a crucial role in regulating glutamate levels in the brain. By blocking EAAT2, AMPPB can increase the extracellular levels of glutamate, leading to enhanced synaptic transmission and plasticity.
In addition to neuroscience research, AMPPB has also been studied for its potential applications in cancer research. This compound has been shown to inhibit the growth of certain cancer cell lines, including breast cancer and prostate cancer. The mechanism of action of AMPPB in cancer cells is not fully understood, but it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival.

Mechanism of Action

The mechanism of action of AMPPB involves the inhibition of specific transporters or signaling pathways. In the case of EAAT2, AMPPB acts as a competitive inhibitor, binding to the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can enhance synaptic transmission and plasticity.
In cancer cells, the mechanism of action of AMPPB is not fully understood. However, it is believed to involve the inhibition of certain signaling pathways that are essential for cancer cell survival. This may include the inhibition of protein kinases or other enzymes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of AMPPB are dependent on the specific application and concentration used. In neuroscience research, AMPPB has been shown to enhance synaptic transmission and plasticity, leading to improved cognitive function. However, at high concentrations, AMPPB can lead to excitotoxicity and neuronal damage.
In cancer research, AMPPB has been shown to inhibit the growth of certain cancer cell lines. However, the specific biochemical and physiological effects of AMPPB in cancer cells are not fully understood.

Advantages and Limitations for Lab Experiments

One of the major advantages of using AMPPB in lab experiments is its high solubility in water, which makes it easy to work with. In addition, the synthesis method for AMPPB is efficient, resulting in a high yield of the compound.
However, one of the limitations of using AMPPB in lab experiments is its potential for excitotoxicity at high concentrations. This can lead to neuronal damage and limit the usefulness of AMPPB in certain applications.

Future Directions

There are several future directions for research on AMPPB. One area of research is in the development of more selective and potent inhibitors of EAAT2. This could lead to the development of new treatments for neurological disorders such as Alzheimer's disease and epilepsy.
Another area of research is in the investigation of the mechanism of action of AMPPB in cancer cells. This could lead to the development of new cancer therapies that target specific signaling pathways or enzymes involved in cancer cell survival.
Finally, there is potential for the development of new applications for AMPPB in other scientific fields, such as materials science or environmental science. Further research is needed to explore these potential applications of AMPPB.

Synthesis Methods

The synthesis of AMPPB involves the reaction of 5-phenoxy-2-nitrobenzenesulfonic acid with 3-methyl-5-aminopyrazole in the presence of a palladium catalyst. This reaction results in the formation of AMPPB as a white solid that is highly soluble in water. The yield of this reaction is typically high, making it an efficient method for the synthesis of AMPPB.

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-11-9-16(17)19(18-11)14-8-7-13(10-15(14)24(20,21)22)23-12-5-3-2-4-6-12/h2-10H,17H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWHSEOXFVVWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-3-methylpyrazol-1-yl)-5-phenoxybenzenesulfonic acid

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